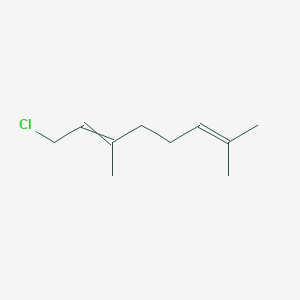
2,6-Octadiene, 1-chloro-3,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Octadiene, 1-chloro-3,7-dimethyl-, also known as geranyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various organic compounds. This compound is notable for its role in the production of fragrances, flavors, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- can be synthesized through several methods. One common method involves the chlorination of geraniol or nerol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields geranyl chloride with high purity .
Industrial Production Methods: In industrial settings, the production of 1-chloro-3,7-dimethyl-octa-2,6-diene often involves the use of large-scale reactors where geraniol is chlorinated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form geranyl acetate or other oxygenated derivatives.
Reduction Reactions: Reduction of 1-chloro-3,7-dimethyl-octa-2,6-diene can yield geraniol or nerol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution: Geraniol, nerol, and other substituted derivatives.
Oxidation: Geranyl acetate and other oxygenated compounds.
Reduction: Geraniol and nerol.
科学研究应用
2,6-Octadiene, 1-chloro-3,7-dimethyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-chloro-3,7-dimethyl-octa-2,6-diene involves its interaction with various molecular targets and pathways:
相似化合物的比较
2,6-Octadiene, 1-chloro-3,7-dimethyl- can be compared with other similar compounds such as:
Geraniol: An alcohol derivative with similar applications in fragrance and flavor industries.
Nerol: Another alcohol isomer of geraniol with comparable uses.
Citral: An aldehyde derivative used in the synthesis of vitamin A and other fine chemicals.
Uniqueness: 2,6-Octadiene, 1-chloro-3,7-dimethyl- is unique due to its chlorine substituent, which makes it a versatile intermediate for further chemical modifications. Its reactivity and ability to undergo various substitution reactions distinguish it from its alcohol and aldehyde counterparts .
属性
分子式 |
C10H17Cl |
|---|---|
分子量 |
172.69 g/mol |
IUPAC 名称 |
1-chloro-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3 |
InChI 键 |
WLAUCMCTKPXDIY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCl)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[(2-naphthalenylsulfonyl)amino]-, ethyl ester](/img/structure/B8779193.png)






![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)


![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)
